N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide
Overview
Description
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxyphenol as the primary starting materials.
Formation of Intermediate: The 4-chloroaniline is first reacted with a suitable acylating agent, such as acryloyl chloride, to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-3-phenoxypropanamide: Lacks the methoxy group, which may result in different chemical and biological properties.
N-(4-methoxyphenyl)-3-(4-chlorophenoxy)propanamide: The positions of the methoxy and chloro groups are reversed, potentially affecting its reactivity and applications.
Uniqueness: N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide is unique due to the presence of both the chlorophenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. This structural combination may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCRTAIVPGYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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